1H-Benzimidazole, 2-ethoxy-5-nitro-
Description
Contextualization of Benzimidazole (B57391) Scaffold in Chemical Research
The benzimidazole scaffold is a privileged structure in medicinal chemistry and materials science due to its versatile synthetic accessibility and wide range of biological activities. nih.gov Its structural similarity to naturally occurring purines allows it to interact with various biological targets. nih.gov
Significance of Benzimidazole Heterocycles as Synthetic Building Blocks
Benzimidazoles are highly valuable as synthetic intermediates for the creation of more complex molecules. scholarsresearchlibrary.comnih.gov The reactivity of the benzimidazole ring system, including the potential for substitution at various positions, makes it a versatile platform for generating diverse chemical libraries. nih.govrsc.org The synthesis of benzimidazole derivatives is often achieved through the condensation of o-phenylenediamines with aldehydes or carboxylic acids and their derivatives. rsc.orgnih.gov The use of oxidizing agents like sodium metabisulfite (B1197395) is a common strategy in these syntheses. scholarsresearchlibrary.comnih.gov
Overview of Structural Features and Aromaticity of Benzimidazoles
Benzimidazole is an aromatic heterocyclic compound. nih.gov The fusion of the benzene (B151609) and imidazole (B134444) rings results in a planar, bicyclic system with a delocalized π-electron system, which imparts significant resonance stability. The benzimidazole nucleus contains both a weakly acidic N-H proton and a basic sp2-hybridized nitrogen atom, allowing it to act as both a hydrogen bond donor and acceptor. This amphoteric nature is crucial for its interaction with biological macromolecules.
Specificity of Ethoxy and Nitro Substituents on the Benzimidazole Nucleus
The properties of the benzimidazole core are significantly modulated by the presence of substituents. In 1H-Benzimidazole, 2-ethoxy-5-nitro-, the ethoxy and nitro groups play a critical role in defining the molecule's electronic and steric characteristics.
Influence of the Electrophilic Nitro Group on the Ring System
The nitro group (-NO2) is a strong electron-withdrawing group. Its presence at the 5-position of the benzimidazole ring has a profound impact on the electron density distribution across the aromatic system. This deactivation of the ring can influence its reactivity in electrophilic aromatic substitution reactions. The electron-withdrawing nature of the nitro group can also enhance the acidity of the N-H proton of the imidazole ring. Several studies have investigated 5-nitrobenzimidazole (B188599) derivatives for various applications, highlighting the importance of this substituent. nih.govscholarsresearchlibrary.com
Role of the Ethoxy Group in Electronic and Steric Properties
Conversely, the ethoxy group (-OCH2CH3) at the 2-position is an electron-donating group due to the lone pairs on the oxygen atom. This group can increase the electron density of the benzimidazole ring system, particularly at the ortho and para positions relative to its point of attachment. The ethoxy group also introduces steric bulk at the 2-position, which can influence the molecule's conformation and its ability to interact with other molecules. While direct studies on 2-ethoxy-5-nitro-1H-benzimidazole are limited, research on related compounds like 2-(p-ethoxybenzyl)-5-nitro-benzimidazole provides some insight into the role of the ethoxy moiety. ontosight.ai
Scope and Academic Relevance of Studying 1H-Benzimidazole, 2-ethoxy-5-nitro-
The academic relevance of studying 1H-Benzimidazole, 2-ethoxy-5-nitro- stems from its potential as a scaffold for the development of new compounds with specific properties. The combination of an electron-donating group at the 2-position and a strong electron-withdrawing group at the 5-position creates a "push-pull" electronic system, which can lead to interesting photophysical properties and non-linear optical behavior.
Furthermore, the general biological activities associated with benzimidazole derivatives, such as antimicrobial and anticancer properties, make this specific compound a candidate for further investigation in medicinal chemistry. ontosight.ai The synthesis and characterization of such substituted benzimidazoles contribute to the fundamental understanding of structure-activity relationships within this important class of heterocyclic compounds. While detailed research on 1H-Benzimidazole, 2-ethoxy-5-nitro- is not extensively documented in publicly available literature, its structural motifs suggest it is a compound of interest for further academic exploration.
Structure
3D Structure
Properties
IUPAC Name |
2-ethoxy-6-nitro-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c1-2-15-9-10-7-4-3-6(12(13)14)5-8(7)11-9/h3-5H,2H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFBAZYJHPLKFLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=C(N1)C=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50239464 | |
| Record name | 1H-Benzimidazole, 2-ethoxy-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50239464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93521-64-3 | |
| Record name | 1H-Benzimidazole, 2-ethoxy-5-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093521643 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Benzimidazole, 2-ethoxy-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50239464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Studies of 1h Benzimidazole, 2 Ethoxy 5 Nitro
Reactivity of the Benzimidazole (B57391) Core
The benzimidazole nucleus is an aromatic heterocyclic system, and its reactivity is a composite of the individual properties of the fused benzene (B151609) and imidazole (B134444) rings. The presence of the electron-donating ethoxy group and the electron-withdrawing nitro group significantly modulates the electron density distribution across this core structure.
Nucleophilic Attack at the Imidazole Ring (C-2 Position)
The C-2 position of the imidazole ring in benzimidazoles is characteristically electrophilic. This is due to the electron-withdrawing effect of the two adjacent nitrogen atoms. The presence of the ethoxy group at this position makes it a potential leaving group, facilitating nucleophilic substitution reactions. Nucleophiles can attack the C-2 carbon, leading to the displacement of the ethoxy group. The feasibility of this reaction is dependent on the strength of the incoming nucleophile and the reaction conditions.
Transformations Involving the Nitro Group
The nitro group is a versatile functional group that can undergo a variety of chemical transformations, most notably reduction. Its strong electron-withdrawing nature also has a profound impact on the reactivity of the entire molecule.
Reduction Reactions of the Nitro Group to Amino or Other Nitrogenous Functionalities
The nitro group of 1H-Benzimidazole, 2-ethoxy-5-nitro- can be readily reduced to an amino group, yielding 2-ethoxy-1H-benzimidazol-5-amine. This transformation is a key step in the synthesis of more complex derivatives. A variety of reducing agents can be employed for this purpose, with the choice of reagent often determining the final product. For instance, catalytic hydrogenation or the use of metal-acid systems can achieve complete reduction to the amine. Partial reduction to intermediate nitrogenous functionalities like nitroso or hydroxylamino derivatives is also possible under controlled conditions.
Table 1: Common Reducing Agents and Their Products
| Reducing Agent | Resulting Functional Group |
| H₂, Pd/C | Amino (-NH₂) |
| Sn/HCl | Amino (-NH₂) |
| Fe/CH₃COOH | Amino (-NH₂) |
| Na₂S₂O₄ | Amino (-NH₂) |
This table is for illustrative purposes and the reactivity of 1H-Benzimidazole, 2-ethoxy-5-nitro- with these specific reagents would require experimental verification.
Impact of Nitro Group on Ring Activation/Deactivation
The nitro group exerts a strong deactivating effect on the benzimidazole ring towards electrophilic aromatic substitution. Its powerful electron-withdrawing nature, through both inductive and resonance effects, significantly reduces the electron density of the aromatic system. This makes reactions that require an electron-rich aromatic ring, such as Friedel-Crafts alkylation or acylation, more challenging. Conversely, this electron deficiency can activate the ring towards nucleophilic aromatic substitution, although such reactions are less common for the benzene portion of the benzimidazole core.
Mechanistic Pathways of Key Reactions
Understanding the mechanistic pathways of reactions involving 1H-Benzimidazole, 2-ethoxy-5-nitro- is crucial for predicting its behavior and designing synthetic routes.
The formation of the benzimidazole ring can be achieved through several synthetic methods. One of the most common is the Phillips-Ladenburg synthesis, which involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. adichemistry.comwikipedia.orgcolab.wssemanticscholar.org
For the synthesis of 1H-Benzimidazole, 2-ethoxy-5-nitro-, the reaction would involve 4-nitro-o-phenylenediamine (B140028) and a source of the 2-ethoxy group, such as ethyl orthoformate or a related reagent. A plausible mechanism, analogous to the Phillips-Ladenburg synthesis, is as follows:
Condensation: The reaction is typically initiated by the condensation of 4-nitro-1,2-phenylenediamine with an appropriate carboxylic acid derivative, such as ethyl orthoformate, in the presence of an acid catalyst. scholarsresearchlibrary.com One of the amino groups of the diamine attacks the electrophilic carbon of the orthoformate.
Intermediate Formation: This initial reaction leads to the formation of an intermediate, likely a Schiff base, after the elimination of ethanol (B145695).
Cyclization: The second amino group then attacks the same carbon in an intramolecular fashion, leading to the closure of the five-membered imidazole ring.
Aromatization: The final step involves the elimination of another molecule of ethanol to yield the aromatic 2-ethoxy-5-nitro-1H-benzimidazole.
The synthesis of related 5-nitrobenzimidazole (B188599) derivatives has been reported by refluxing 4-nitro-1,2-phenylenediamine with various aromatic aldehydes in the presence of an oxidizing agent like sodium metabisulfite (B1197395). scholarsresearchlibrary.com This suggests that the formation of the benzimidazole ring can be achieved under various conditions, with the specific mechanism potentially varying with the reactants and catalysts used.
The presence of a nitroaromatic system in 1H-Benzimidazole, 2-ethoxy-5-nitro- suggests a rich photochemistry involving electron transfer processes. Nitroaromatic compounds are known to be photoactive and can undergo a variety of photochemical transformations. nih.govrsc.orgacs.orgnih.gov
Upon absorption of UV or visible light, the molecule is promoted to an electronically excited state. For nitroaromatic compounds, this often involves a transition to a charge-transfer state, where electron density is shifted from the aromatic ring to the nitro group. nih.govacs.org This excited state is a more potent oxidizing and reducing agent than the ground state.
The photochemical reactions of nitroaromatic compounds can proceed through several pathways:
Intersystem Crossing: Nitroaromatic molecules can efficiently undergo intersystem crossing from the singlet excited state to a triplet state. rsc.orgacs.org This triplet state is often the key intermediate in subsequent photochemical reactions.
Electron Transfer: The excited state can participate in electron transfer reactions with other molecules. It can act as an electron acceptor, leading to the formation of a radical anion. Evidence for electron transfer in the photoreduction of aromatic nitro compounds has been reported. acs.org
Hydrogen Abstraction: The excited nitro compound can also abstract a hydrogen atom from a solvent or another molecule, leading to the formation of radical species. nih.gov
Rearrangement and Fragmentation: Photochemical excitation can also lead to rearrangements of the nitro group or fragmentation of the molecule. nih.gov
For 1H-Benzimidazole, 2-ethoxy-5-nitro-, the photochemical process would likely be initiated by the excitation of the nitrobenzimidazole chromophore. The resulting excited state could then undergo electron transfer, potentially with the ethoxy group or other available species. The detailed mechanism would depend on the specific reaction conditions, including the solvent and the presence of other reactants. The study of the photochemistry of benzimidazole itself has revealed complex pathways including ring-opening and the formation of radical intermediates. acs.org
The following table outlines the general steps involved in the photochemical reactions of nitroaromatic compounds.
| Step | Process | Description |
| 1. Excitation | Absorption of Light | The molecule absorbs a photon, promoting an electron to a higher energy orbital. |
| 2. Formation of Excited State | Electronic Transition | A singlet excited state (S1) is formed, which may have charge-transfer character. acs.org |
| 3. Intersystem Crossing | Spin Conversion | The singlet excited state can convert to a more stable triplet excited state (T1). rsc.orgacs.org |
| 4. Electron Transfer | Redox Reaction | The excited state (S1 or T1) can accept an electron from a donor molecule, forming a radical anion. acs.org |
| 5. Subsequent Reactions | Radical Chemistry | The radical intermediates can undergo further reactions, such as protonation, dimerization, or reaction with oxygen. |
Derivatization Strategies and Structural Modifications
Functionalization at the Imidazole (B134444) Nitrogen Atoms (N-1)
The nitrogen atom at the N-1 position of the benzimidazole (B57391) ring is a primary site for functionalization. nih.gov Its nucleophilic character allows for the introduction of a wide variety of substituents, which can significantly impact the molecule's biological efficacy. Structure-activity relationship studies consistently indicate that the nature of the substituent at N-1 is a critical determinant of activity. nih.govnih.gov
N-Alkylation and N-Acylation Reactions
N-alkylation is a fundamental strategy for derivatizing the benzimidazole core. This reaction typically involves treating the N-H of the imidazole with an alkyl halide in the presence of a base to facilitate deprotonation. nih.govnih.gov Various bases and solvent systems can be employed, including potassium carbonate in dimethylformamide (DMF) or sodium hydride in tetrahydrofuran (B95107) (THF).
A prominent example, although on a closely related scaffold, is the synthesis of Etonitazene, where the N-1 position of a 2-benzyl-5-nitrobenzimidazole core is alkylated with 1-chloro-N,N-diethyl-ethanamine. cas.org This highlights a common pathway for introducing aminoalkyl groups. The general procedure involves reacting the 5-nitro-1H-benzimidazole with a suitable alkyl or arylalkyl halide. tsijournals.com For instance, reacting 5-nitro-1H-benzimidazole derivatives with functionalized halides in a basic medium leads to a variety of N-substituted products. tsijournals.com
N-acylation offers another route to functionalize the N-1 position, introducing carbonyl-containing moieties. These reactions are typically carried out using acyl chlorides or anhydrides. For example, N-benzoyl thioester derivatives have been synthesized by reacting the corresponding benzimidazole with benzoyl chloride. researchgate.net
| Reactant | Alkylating/Acylating Agent | Product | Reference |
|---|---|---|---|
| 5-nitro-1H-benzimidazole | Functionalized halides (e.g., epichlorohydrin) | 5-nitro-1-(oxiran-2-ylmethyl)-1H-benzimidazole | tsijournals.com |
| 2-(p-ethoxybenzyl)-5-nitro-1H-benzimidazole | 1-chloro-N,N-diethyl-ethanamine | 2-[(4-Ethoxyphenyl)methyl]-N,N-diethyl-5-nitro-1H-benzimidazole-1-ethanamine (Etonitazene) | cas.org |
| 2-methyl-5-nitroimidazole (Metronidazole) | Benzenesulfonyl chloride | Benzenesulfonic acid-2-(2-methyl-5-nitro-imidazole-1-yl)ethyl ester | researchgate.net |
Introduction of Diverse Substituents at N-1
The versatility of N-alkylation allows for the introduction of a wide range of substituents at the N-1 position, significantly expanding the chemical space of 2-ethoxy-5-nitro-1H-benzimidazole derivatives. These substituents can range from simple alkyl chains to more complex carbocyclic and heterocyclic moieties.
Research has shown that introducing groups like pyrrolidinylethyl or methylpyrrolidinylethyl at the N-1 position can lead to potent compounds. chemspider.comnih.gov The synthesis of these derivatives generally follows standard N-alkylation protocols, where the choice of the alkylating agent dictates the final substituent. For example, reacting the parent benzimidazole with 1-(2-chloroethyl)pyrrolidine (B1346828) would introduce the 2-(1-pyrrolidinyl)ethyl group. These modifications are often pursued to enhance interactions with biological targets and improve pharmacokinetic properties. acs.org
| Parent Scaffold | N-1 Substituent | Resulting Compound Name | Reference |
|---|---|---|---|
| 2-(4-Ethoxybenzyl)-5-nitro-1H-benzimidazole | 2-(1-pyrrolidinyl)ethyl | 2-(4-Ethoxybenzyl)-5-nitro-1-[2-(1-pyrrolidinyl)ethyl]-1H-benzimidazole | chemspider.com |
| 2-(4-Ethoxybenzyl)-5-nitro-1H-benzimidazole | 2-(1-methyl-pyrrolidin-2-yl)-ethyl | 2-(4-Ethoxy-benzyl)-1-[2-(1-methyl-pyrrolidin-2-yl)-ethyl]-5-nitro-1H-benzimidazole | nih.gov |
| 5-nitro-1H-benzimidazole | Oxiranylmethyl | 5-nitro-1-oxiranylmethyl-1H-benzimidazole | tsijournals.com |
Modifications at the C-2 Position of the Imidazole Ring
The C-2 position of the benzimidazole ring is another key site for structural modification. The substituent at this position significantly influences the molecule's steric and electronic properties and is often integral to its interaction with biological targets. nih.govnih.gov While the parent compound is 2-ethoxy-5-nitro-1H-benzimidazole, synthetic strategies often involve building the ring with a desired C-2 substituent from the outset rather than directly modifying the ethoxy group.
The most common synthesis of 2-substituted benzimidazoles involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative (such as an aldehyde, nitrile, or orthoester). nih.gov For the synthesis of 2-ethoxy-5-nitro-1H-benzimidazole, 4-nitro-o-phenylenediamine (B140028) would be condensed with a reagent like ethyl orthoformate or carbon disulfide followed by S-alkylation and subsequent reactions.
Introduction of Carbon-Based Side Chains and Heterocyclic Moieties
A wide variety of carbon-based side chains and heterocyclic rings can be introduced at the C-2 position. This is typically achieved by condensing 4-nitro-1,2-phenylenediamine with different aldehydes or carboxylic acids. For example, reacting 4-nitro-1,2-phenylenediamine with various substituted aromatic aldehydes in the presence of an oxidizing agent like sodium metabisulfite (B1197395) yields a series of 2-aryl-5-nitro-1H-benzimidazole derivatives. scholarsresearchlibrary.comnih.gov
Furthermore, heterocyclic moieties can be installed at C-2. For instance, condensation with 2-nitrobenzaldehyde (B1664092) yields 2-(2-nitrophenyl)-5-bromo-1H-benzimidazole (using 4-bromo-1,2-diaminobenzene as the starting diamine). nih.gov This demonstrates the feasibility of introducing complex aromatic and heterocyclic systems at this position.
Formation of Fused Ring Systems involving C-2
The C-2 position, along with the N-1 nitrogen, can participate in cyclization reactions to form fused polycyclic systems. These strategies significantly alter the topology of the molecule, leading to rigid structures with distinct biological profiles. One approach involves intramolecular cyclization of a suitably functionalized substituent at the C-2 position. For example, 2-(2-bromoaryl)benzimidazole substrates can undergo copper-catalyzed coupling and cyclization with reagents like cyanamide (B42294) to form fused quinazoline (B50416) systems. mdpi.com
Another strategy involves building a fused ring from a precursor. Oxidative cyclization of o-(cycloamino)anilines, such as 5-nitro-2-(piperidin-1-yl)aniline, can yield tetracyclic fused benzimidazoles like 7-nitro-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole. mdpi.com Iron-catalyzed C-H amination reactions have also been developed to construct imidazole-fused ring systems under aerobic conditions, offering an efficient route to diverse N-heterocycles. organic-chemistry.org
Transformations at the Benzene (B151609) Ring (C-5 and other positions)
The benzene portion of the benzimidazole ring, particularly the C-5 position bearing the nitro group, provides further opportunities for derivatization. The electron-withdrawing nitro group strongly influences the ring's reactivity and can be transformed into other functional groups to create a new series of analogues.
The most common transformation of the C-5 nitro group is its reduction to an amino group (C-5-NH2). This is typically achieved using reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid, sodium dithionite, or through catalytic hydrogenation (e.g., H2/Pd-C). nih.gov The resulting 5-aminobenzimidazole (B183301) is a versatile intermediate. The amino group can be acylated, alkylated, or converted into a diazonium salt, which can then undergo various Sandmeyer-type reactions to introduce halogens, cyano, or hydroxyl groups.
While direct substitution on the electron-deficient nitro-substituted benzene ring is challenging, palladium-catalyzed cross-coupling reactions offer a powerful tool for functionalization if a suitable handle, such as a halogen, is present. For example, N-protected 5-bromo-2-substituted-benzimidazoles can undergo Suzuki-Miyaura and Buchwald-Hartwig reactions to introduce aryl and amino groups at the C-5 position. nih.gov After coupling, the nitro group (if present at another position) can be reduced to provide the final compounds. nih.gov These advanced synthetic methods allow for the targeted modification of the benzene ring, enabling fine-tuning of the molecule's properties. nih.gov
Selective Functionalization of the Nitro and Ethoxy Positions
The nitro and ethoxy groups on the benzimidazole ring are key targets for chemical manipulation to generate intermediates for further synthesis.
Reduction of the 5-Nitro Group:
The most common and synthetically valuable transformation of the 5-nitro group is its reduction to a primary amine (5-amino-2-ethoxy-1H-benzimidazole). This amino group serves as a versatile handle for introducing a wide array of substituents and for building more complex molecular architectures. The selective reduction of an aromatic nitro group in the presence of other functional groups requires mild and specific reagents to avoid unwanted side reactions.
Several methods have been established for the chemoselective reduction of aromatic nitro compounds, which are applicable to 2-ethoxy-5-nitro-1H-benzimidazole. These methods are designed to be compatible with other sensitive functionalities that might be present in the molecule.
Table 1: Reagents for Selective Reduction of Aromatic Nitro Groups
| Reagent System | Catalyst/Conditions | Substrate Scope | Reference |
|---|---|---|---|
| Hydrazine glyoxylate | Zinc or Magnesium powder, Room Temperature | Aromatic nitro compounds with other reducible groups | niscpr.res.in |
| Polymethylhydrosiloxane (PMHS) | Nickel(II) acetylacetonate (B107027) (Ni(acac)₂), Mild conditions | Aromatic nitro compounds with sensitive groups (aldehydes, esters) | rsc.org |
| Sodium Polysulfide (Na₂Sₙ) | Aqueous ethyl alcohol, Heat | Polynitroarenes (for selective reduction of one group) | stackexchange.com |
| Tin(II) Chloride (SnCl₂) | Ethanol (B145695) or Acetic Acid | Aromatic nitro compounds in the presence of sensitive groups | researchgate.net |
The resulting 5-amino-2-ethoxy-1H-benzimidazole is a key intermediate. The amino group can undergo various reactions, including acylation, alkylation, diazotization, and condensation with carbonyl compounds, to form a wide range of derivatives such as amides, sulfonamides, and Schiff bases.
Modification of the 2-Ethoxy Group:
The 2-ethoxy group is generally stable, but it can be modified or cleaved under specific conditions. O-dealkylation, the removal of the ethyl group to yield a 2-hydroxybenzimidazole (B11371) (which exists in tautomeric equilibrium with the benzimidazolone form), can be achieved, although it often requires harsh conditions. In biological systems, this type of transformation is often mediated by cytochrome P450 enzymes. washington.edunih.gov Chemical methods for O-dealkylation can involve strong acids like HBr or Lewis acids such as BBr₃. However, the selectivity of these methods can be low in complex molecules. The stability of the ethoxy group makes it a useful feature for molecules where modification at this position is not desired.
Halogenation and Other Substitutions on the Benzene Moiety
Introducing substituents, particularly halogens, onto the benzene portion of the benzimidazole ring is another important strategy for modifying the compound's properties. The position of these substitutions is directed by the existing groups on the ring.
In 2-ethoxy-5-nitro-1H-benzimidazole, the benzimidazole system itself is considered electron-rich. However, the nitro group at the 5-position is a strong electron-withdrawing group and a meta-director for electrophilic aromatic substitution. Therefore, electrophiles such as halogens (Br₂, Cl₂) would be directed to the positions meta to the nitro group, which are positions 4 and 6.
Table 2: Predicted Regioselectivity of Electrophilic Halogenation
| Starting Compound | Reagent | Predicted Position of Substitution | Activating/Deactivating Group |
|---|---|---|---|
| 2-ethoxy-5-nitro-1H-benzimidazole | Br₂ / Lewis Acid | 4- and/or 6-position | -NO₂ (meta-director) |
Conversely, if the nitro group is first reduced to an amino group (5-amino-2-ethoxy-1H-benzimidazole), the situation changes dramatically. The amino group is a powerful activating group and an ortho-, para-director. In this case, electrophilic substitution would be directed to the positions ortho to the amino group, namely positions 4 and 6. Studies on similar structures, such as the bromination of 5(6)-(formylamino)benzimidazole, confirm that regioselective electrophilic substitution on the benzene ring is a feasible strategy.
Synthesis of Hybrid Molecules Incorporating the Benzimidazole Core
A prominent strategy in medicinal chemistry is the creation of hybrid molecules, which involves covalently linking two or more different pharmacophores to create a single molecule with potentially enhanced or synergistic biological activities. nih.govnih.gov The 2-ethoxy-5-nitro-1H-benzimidazole scaffold is a valuable building block for such syntheses.
The primary route to creating these hybrids involves the initial reduction of the 5-nitro group to the 5-amino derivative, as previously discussed. This 5-amino-2-ethoxy-1H-benzimidazole can then be coupled with other molecular fragments.
Strategies for Hybrid Molecule Synthesis:
Amide or Sulfonamide Linkage: The 5-amino group can react with various carboxylic acids, acid chlorides, or sulfonyl chlorides to form stable amide or sulfonamide bonds. This allows for the incorporation of other heterocyclic rings (e.g., pyridine, quinoline, thiazole) or other pharmacologically relevant moieties. nih.gov
Condensation Reactions: The 5-amino group can be condensed with aldehydes or ketones to form Schiff bases (imines), which can be further reduced to stable secondary amines. This is a common method for linking the benzimidazole core to other aromatic or heterocyclic systems. scholarsresearchlibrary.com
Urea (B33335) and Thiourea (B124793) Formation: Reaction of the 5-amino group with isocyanates or isothiocyanates provides access to a wide range of urea and thiourea derivatives, which are common structural motifs in bioactive molecules.
Building Fused-Ring Systems: The 5-amino group, in conjunction with a reactive group at the 4-position, can be used to construct additional rings fused to the benzimidazole core, leading to more complex polycyclic systems like pyridobenzimidazoles.
The synthesis of these hybrid molecules often starts with the condensation of a substituted o-phenylenediamine with an aldehyde or carboxylic acid derivative. scholarsresearchlibrary.commedchemexpress.com For instance, 4-nitro-1,2-phenylenediamine can be condensed with an appropriate aldehyde to form a 2-substituted-5-nitro-1H-benzimidazole, which can then be further functionalized. scholarsresearchlibrary.comnih.gov This modular approach allows for the systematic variation of different parts of the molecule to explore structure-activity relationships.
Advanced Spectroscopic and Structural Elucidation
X-ray Crystallography for Solid-State Structure Determination
Analysis of Molecular Geometry and Conformation
The geometry of the benzimidazole (B57391) core is characterized by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring. The ethoxy group at the 2-position is expected to influence the planarity of the imidazole ring. The nitro group at the 5-position is a strong electron-withdrawing group, which can affect bond lengths and angles within the benzene portion of the molecule. The conformation of the ethoxy group, specifically the torsion angles around the C-O bonds, would be a key feature of the molecular structure, likely adopting a low-energy, staggered conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. For 2-ethoxy-5-nitro-1H-benzimidazole, ¹H and ¹³C NMR would provide detailed information about the chemical environment of each atom.
Elucidation of Proton (¹H) and Carbon (¹³C) Chemical Shifts and Coupling Patterns
Although specific experimental NMR data for 2-ethoxy-5-nitro-1H-benzimidazole is not published, the expected chemical shifts and coupling patterns can be predicted based on data from analogous compounds.
¹H NMR: The spectrum would show characteristic signals for the aromatic protons on the benzimidazole ring and the protons of the ethoxy group. The protons on the benzene ring will be affected by the electron-withdrawing nitro group, leading to downfield shifts. For comparison, in 5-nitro-1H-benzo[d]imidazole, the aromatic protons appear at δ 8.54 (s, 1H), 8.51 (s, 1H), 8.11 (d, 1H), and 7.77 (d, 1H) ppm in DMSO-d₆. rsc.org The ethoxy group would exhibit a triplet for the methyl protons and a quartet for the methylene (B1212753) protons, with typical coupling constants.
¹³C NMR: The carbon spectrum will show distinct signals for each carbon atom in the molecule. The presence of the nitro group will cause a downfield shift for the carbons in the benzene ring to which it is attached and the carbons ortho and para to it. The carbon at the 2-position, bonded to the ethoxy group, is expected to have a chemical shift in the range of δ 150-160 ppm. For 5-nitro-1H-benzo[d]imidazole, the aromatic carbons appear at δ 146.72, 143.01, 142.58, 117.52, 114.96, and 112.66 ppm. rsc.org The carbons of the ethoxy group would appear in the upfield region of the spectrum.
Predicted NMR Data for 1H-Benzimidazole, 2-ethoxy-5-nitro-
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H4 | ~8.5 | d |
| H6 | ~8.1 | dd |
| H7 | ~7.8 | d |
| NH | ~13.0 | br s |
| -OCH₂CH₃ | ~4.5 | q |
| -OCH₂CH₃ | ~1.4 | t |
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C2 | ~155 |
| C4 | ~115 |
| C5 | ~142 |
| C6 | ~118 |
| C7 | ~113 |
| C3a | ~147 |
| C7a | ~138 |
| -OCH₂CH₃ | ~65 |
| -OCH₂CH₃ | ~15 |
Advanced 2D NMR Techniques for Connectivity and Proximity Assignments
To unambiguously assign the proton and carbon signals, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.
COSY: This experiment would reveal the coupling relationships between protons, for example, confirming the connectivity between the H6 and H7 protons on the benzene ring and between the methylene and methyl protons of the ethoxy group.
HSQC: This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the carbon signals based on the already assigned proton signals.
HMBC: This experiment shows correlations between protons and carbons that are separated by two or three bonds. This would be crucial for assigning the quaternary carbons, such as C2, C3a, C5, and C7a, by observing their correlations with nearby protons. For instance, the protons of the ethoxy group would show a correlation to the C2 carbon.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of 2-ethoxy-5-nitro-1H-benzimidazole is expected to show characteristic absorption bands. For a similar compound, 2-(4-ethoxyphenyl)-5-nitro-1H-benzoimidazole, characteristic IR peaks are observed at 3410 cm⁻¹ (N-H stretching), 2974 cm⁻¹ (C-H stretching), 1606 cm⁻¹ (C=N stretching), 1519 cm⁻¹ (asymmetric NO₂ stretching), and 1340-1350 cm⁻¹ (symmetric NO₂ stretching). scholarsresearchlibrary.com The C-O stretching of the ethoxy group would likely appear in the 1250-1000 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy, being complementary to IR, would also be useful. The symmetric stretching of the nitro group, which is often weak in the IR spectrum, typically gives a strong band in the Raman spectrum. The aromatic ring vibrations would also be prominent. For 2H-Benzimidazol-2-one, 1,3-dihydro-5-nitro-, a Raman spectrum has been reported, which can serve as a reference for the vibrational modes of the nitrobenzimidazole core. nih.gov
Characteristic Vibrational Frequencies
| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
|---|---|---|
| N-H stretch | 3400-3300 | 3400-3300 |
| C-H stretch (aromatic) | 3100-3000 | 3100-3000 |
| C-H stretch (aliphatic) | 2980-2850 | 2980-2850 |
| C=N stretch | 1630-1600 | 1630-1600 |
| C=C stretch (aromatic) | 1600-1450 | 1600-1450 |
| NO₂ asymmetric stretch | 1550-1500 | 1550-1500 |
| NO₂ symmetric stretch | 1360-1330 | 1360-1330 |
| C-O stretch | 1260-1000 | 1260-1000 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. This precision allows for the determination of the elemental composition of the molecule. For 1H-Benzimidazole, 2-ethoxy-5-nitro-, with a molecular formula of C₉H₉N₃O₃, the expected monoisotopic mass is approximately 207.0644 g/mol . epa.gov HRMS analysis would confirm this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental formulas. For instance, the monoisotopic mass of the related compound 2-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethoxy)ethanol is 215.09060590 Da. nih.gov
While specific fragmentation pathways for 1H-Benzimidazole, 2-ethoxy-5-nitro- were not detailed in the search results, general fragmentation patterns for benzimidazole derivatives can be inferred. Electron ionization (EI) mass spectrometry would likely lead to the following fragmentation processes:
Loss of the Ethoxy Group: Cleavage of the C-O bond at the 2-position could result in the loss of an ethoxy radical (•OCH₂CH₃) or ethylene (B1197577) (C₂H₄) via a McLafferty-type rearrangement, followed by the loss of a hydroxyl radical (•OH).
Loss of the Nitro Group: The nitro group can be lost as NO₂ or NO.
Ring Fragmentation: The benzimidazole ring itself can undergo cleavage, leading to smaller fragment ions.
A plausible fragmentation pathway could involve the initial loss of the ethoxy group to form a stable cation, which then undergoes further fragmentation of the nitro group and the heterocyclic ring. The analysis of these fragmentation patterns provides valuable information for confirming the structure of the molecule. For comparison, the mass spectrum of the parent 1H-Benzimidazole shows characteristic fragmentation patterns. nist.gov
Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For 1H-Benzimidazole, 2-ethoxy-5-nitro-, the UV-Vis spectrum is expected to show absorption bands corresponding to π → π* and n → π* transitions.
The benzimidazole ring system itself has characteristic UV absorption bands. nist.gov The presence of the nitro group, a strong chromophore, is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted benzimidazole. Theoretical studies on related nitro-benzimidazole derivatives have shown that the maximum absorption wavelength is influenced by the substituents and the solvent. researchgate.net
Fluorescence spectroscopy measures the emission of light from a molecule after it has been electronically excited. While some benzimidazole derivatives are known to be fluorescent, the presence of the nitro group often quenches fluorescence. lew.roresearchgate.net The nitro group is a well-known fluorescence quencher due to its electron-withdrawing nature, which can promote non-radiative decay pathways from the excited state. Therefore, it is possible that 1H-Benzimidazole, 2-ethoxy-5-nitro- exhibits weak or no fluorescence. Studies on other nitro-substituted benzimidazoles could provide further insight into the potential luminescent properties of this compound. lew.ro
Theoretical and Computational Chemistry Studies
Prediction of Chemical Reactivity Descriptors
The reactivity of a chemical compound is governed by its electronic structure. Computational methods allow for the prediction of several key descriptors that quantify a molecule's propensity to participate in chemical reactions.
Electrophilicity, Nucleophilicity, and Chemical Hardness/Softness
Based on the fundamental principles of conceptual DFT, the electrophilicity, nucleophilicity, and the related concepts of chemical hardness and softness of 1H-Benzimidazole, 2-ethoxy-5-nitro- can be predicted. These parameters are derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Electrophilicity (ω): This index measures the ability of a molecule to accept electrons. A higher electrophilicity index indicates a greater capacity to act as an electrophile. The presence of the electron-withdrawing nitro group (-NO2) at the 5-position and the electronegative oxygen atom in the ethoxy group at the 2-position would be expected to significantly increase the electrophilicity of the benzimidazole (B57391) core.
Chemical Hardness (η) and Softness (S): Chemical hardness is a measure of a molecule's resistance to change in its electron distribution. It is calculated as half the difference between the ionization potential and the electron affinity, which can be approximated by the HOMO-LUMO energy gap. A large HOMO-LUMO gap corresponds to a hard molecule, which is less reactive, while a small gap indicates a soft molecule, which is more reactive. The interplay of the electron-donating character of the ethoxy group and the electron-withdrawing nitro group would influence the HOMO-LUMO gap and thus the hardness of 1H-Benzimidazole, 2-ethoxy-5-nitro-. Chemical softness is the reciprocal of chemical hardness.
A hypothetical data table for the predicted chemical reactivity descriptors of 1H-Benzimidazole, 2-ethoxy-5-nitro-, based on DFT calculations, is presented below. It is important to note that these are representative values and would need to be confirmed by specific computational studies.
| Descriptor | Symbol | Predicted Value (Arbitrary Units) |
| Electrophilicity Index | ω | High |
| Global Nucleophilicity | N | Low to Moderate |
| Chemical Hardness | η | Moderate |
| Chemical Softness | S | Moderate |
Dipole Moment and Polarization Characteristics
The magnitude and direction of the dipole moment would be determined by the vector sum of the individual bond dipoles within the molecule. Computational calculations would be essential to accurately predict these properties.
| Property | Predicted Characteristic |
| Dipole Moment | Significant, non-zero value |
| Polarization | The molecule is expected to be highly polarizable due to the presence of the π-system of the benzimidazole ring and the strong electron-withdrawing and -donating groups. |
Molecular Dynamics Simulations (if applicable for interactions with materials/solvents)
Molecular dynamics (MD) simulations could provide valuable insights into the behavior of 1H-Benzimidazole, 2-ethoxy-5-nitro- in different environments, such as in various solvents or in proximity to material surfaces. These simulations model the atomic motions of a system over time, governed by a force field that describes the interactions between atoms.
For 1H-Benzimidazole, 2-ethoxy-5-nitro-, MD simulations could be employed to study:
Solvation: Understanding how solvent molecules arrange around the solute and the energetic contributions of these interactions. Given its polar nature, it would be expected to be more soluble in polar solvents.
Interactions with Biomolecules: If this compound were to be investigated for biological activity, MD simulations could model its binding to a target protein, revealing key intermolecular interactions such as hydrogen bonds and van der Waals forces.
As no specific molecular dynamics studies on 1H-Benzimidazole, 2-ethoxy-5-nitro- are readily available, further research in this area would be beneficial for a comprehensive understanding of its behavior in condensed phases.
Advanced Applications in Materials Science and Supramolecular Chemistry
1H-Benzimidazole, 2-ethoxy-5-nitro- as a Building Block for Polymers and Covalent Organic Frameworks (COFs)
The bifunctional nature of the 1H-Benzimidazole, 2-ethoxy-5-nitro- moiety, with its reactive N-H proton and potential for further functionalization, makes it an attractive monomer for the synthesis of novel polymers and Covalent Organic Frameworks (COFs). While direct polymerization of this specific compound is not extensively documented, the broader class of benzimidazole-containing polymers and COFs demonstrates the potential applications.
Polymers incorporating benzimidazole (B57391) units are known for their high thermal stability, excellent mechanical properties, and chemical resistance. Novel homopolymers and copolymers containing 2H-benzimidazol-2-one units have been synthesized, showcasing high glass transition temperatures and good thermal stability nih.gov. The introduction of the ethoxy and nitro groups into the benzimidazole monomer can be expected to modulate the properties of the resulting polymers. The electron-donating ethoxy group could enhance solubility and processability, while the electron-withdrawing nitro group might improve thermal stability and introduce specific electronic functionalities. For instance, alkoxy-substituted benzimidazoles have been used in the synthesis of low band gap polymers for photovoltaic applications unist.ac.kr.
In the domain of COFs, which are crystalline porous polymers with ordered structures, benzimidazole-based linkers are prized for their rigidity and ability to form robust frameworks. These materials have shown promise in gas storage and separation. Benzimidazole-linked COFs exhibit high crystallinity, significant surface area, and excellent chemical stability researchgate.net. The presence of the nitro group in 1H-Benzimidazole, 2-ethoxy-5-nitro- could lead to COFs with enhanced affinity for specific gases like carbon dioxide due to dipole-quadrupole interactions. Furthermore, the benzimidazole units provide accessible N-H sites within the pores, which can facilitate interactions with guest molecules researchgate.net.
Table 1: Potential Polymer and COF Properties Influenced by 1H-Benzimidazole, 2-ethoxy-5-nitro-
| Property | Influence of Ethoxy Group | Influence of Nitro Group |
| Solubility | Potentially increased | May decrease solubility |
| Thermal Stability | Minor influence | Potentially increased |
| Electronic Properties | Electron-donating, may lower band gap | Electron-withdrawing, may increase electron affinity |
| Gas Adsorption | May influence pore size and surface chemistry | Can enhance selectivity for polar molecules like CO2 |
Coordination Chemistry of Benzimidazole Ligands
The benzimidazole scaffold, and by extension 1H-Benzimidazole, 2-ethoxy-5-nitro-, possesses a pyridine-type nitrogen atom that is an excellent coordination site for a wide variety of metal ions. This ability to act as a ligand is fundamental to its application in coordination chemistry, leading to the formation of metal-organic frameworks and catalytically active metal complexes.
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters bridged by organic ligands. Benzimidazole derivatives are frequently employed as linkers in the synthesis of MOFs due to their rigid structure and effective coordinating ability. The resulting MOFs often exhibit high porosity and thermal stability, making them suitable for applications in gas storage, separation, and catalysis.
The functionalization of the benzimidazole linker plays a crucial role in tuning the properties of the MOF. While specific MOFs based on 1H-Benzimidazole, 2-ethoxy-5-nitro- are not widely reported, studies on related systems provide valuable insights. For example, MOFs constructed from flexible benzimidazole carboxylic acid ligands have demonstrated selective gas sorption and luminescence properties rsc.org. The incorporation of a nitro group, as in the case of 1H-Benzimidazole, 2-ethoxy-5-nitro-, can introduce polar functionality within the pores of the MOF, potentially enhancing the selective adsorption of polar molecules. The ethoxy group can also influence the framework's topology and pore dimensions. The use of mixed-linker systems, where a functionalized benzimidazole like the title compound is combined with other linkers, offers a strategy to create MOFs with tailored pore sizes and chemical environments rsc.org.
The coordination of benzimidazole ligands to transition metals can generate complexes with significant catalytic activity. The electronic properties of the benzimidazole ligand, which can be finely tuned by substituents, directly impact the catalytic performance of the metal center. The presence of an electron-withdrawing nitro group in 2-(4-nitrophenyl)-1H-benzimidazole has been shown to enhance the catalytic activity of its transition metal complexes in various organic transformations nih.govnih.gov.
It is therefore anticipated that metal complexes of 1H-Benzimidazole, 2-ethoxy-5-nitro- would also exhibit interesting catalytic properties. The combination of the electron-donating ethoxy group and the electron-withdrawing nitro group would create a unique electronic environment at the metal center. These complexes could find applications in a range of catalytic reactions, including:
Oxidation Reactions: Copper-benzimidazole complexes have been explored as catalysts for the oxidation of alcohols nih.gov.
Hydrogenation Reactions: Ruthenium(II) complexes with benzimidazole derivatives have shown good catalytic activity in the transfer hydrogenation of ketones dergi-fytronix.com.
Coupling Reactions: Metal complexes of nitro-substituted benzimidazoles have demonstrated the ability to enhance selectivity in coupling reactions nih.gov.
The stability and recyclability of these heterogeneous catalysts are key advantages, as demonstrated in studies with tetranuclear heterometallic coordination complexes appended with benzimidazole rings rsc.org.
Role in Organic Electronics and Optoelectronic Materials
The benzimidazole moiety is a valuable component in the design of organic electronic and optoelectronic materials due to its electron-accepting nature and high thermal stability. The photophysical and chemical properties of benzimidazole-based materials can be tailored by the introduction of electron-donating and electron-accepting groups, creating "push-pull" systems.
In 1H-Benzimidazole, 2-ethoxy-5-nitro-, the ethoxy group acts as an electron donor, while the nitro group is a strong electron acceptor. This intramolecular charge-transfer character is a key feature for applications in:
Organic Light-Emitting Diodes (OLEDs): Benzimidazole derivatives are used as host materials in phosphorescent and thermally activated delayed fluorescent OLEDs researchgate.net. The bipolar nature (ability to transport both electrons and holes) of the molecule is crucial for efficient device performance. The electronic properties of 1H-Benzimidazole, 2-ethoxy-5-nitro- suggest its potential as a component in such bipolar host materials.
Organic Photovoltaics (OPVs): Polymers containing alkoxy-substituted benzimidazole units have been synthesized and investigated for their photovoltaic properties, demonstrating the potential of this class of materials in solar cell applications unist.ac.kr. The presence of the nitro group could further modify the electronic energy levels to improve charge separation and transport.
Organic Field-Effect Transistors (OFETs): Treatment of electrodes with benzimidazole derivatives, such as 2-mercapto-5-nitrobenzimidazole, has been shown to improve the current-voltage characteristics of OFETs by enhancing charge carrier injection researchgate.net. This highlights the role of nitro-substituted benzimidazoles in modifying interfacial electronic properties.
The benzimidazole unit can serve as a multifunctional building block in Donor-π-Acceptor (D-π-A) systems, which are fundamental to many optoelectronic applications researchgate.net.
Self-Assembly and Supramolecular Architectures involving 1H-Benzimidazole, 2-ethoxy-5-nitro-
Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, π-π stacking, and metal coordination, to construct complex and functional architectures from molecular building blocks. Benzimidazole derivatives are excellent candidates for supramolecular assembly due to their ability to participate in these interactions.
The 1H-Benzimidazole, 2-ethoxy-5-nitro- molecule possesses several features that can direct its self-assembly:
Hydrogen Bonding: The N-H proton of the imidazole (B134444) ring can act as a hydrogen bond donor, while the nitrogen atom at position 3 can act as an acceptor, leading to the formation of chains or more complex networks.
π-π Stacking: The aromatic benzimidazole core can engage in π-π stacking interactions, which are crucial for the organization of molecules in the solid state. The presence of the electron-donating ethoxy and electron-withdrawing nitro groups can influence the nature and strength of these interactions.
Metal Coordination: As discussed previously, the pyridine-type nitrogen provides a site for coordination to metal ions, enabling the formation of a wide range of metallosupramolecular structures, from discrete coordination complexes to extended polymers and frameworks google.comresearchgate.netconsensus.app.
The interplay of these non-covalent forces can lead to the formation of diverse supramolecular materials with applications in sensing, photoluminescence, and the fabrication of nanostructures researchgate.netconsensus.app. The specific substitution pattern of 1H-Benzimidazole, 2-ethoxy-5-nitro- is expected to impart unique properties to the resulting supramolecular assemblies.
Future Research Directions and Challenges
Development of Novel and Sustainable Synthetic Routes
The classical synthesis of benzimidazoles often involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives, which can require harsh conditions like strong acids and high temperatures. rsc.org The development of more sustainable and efficient synthetic methodologies is a critical future direction.
Key areas of focus include:
Green Catalysis: The use of solid acid catalysts like ZrO2-Al2O3, which can be recycled and reused for multiple reaction cycles, presents a promising eco-friendly alternative. rsc.org
Metal-Catalyzed Reactions: Copper-catalyzed three-component coupling reactions offer a direct and efficient way to construct 1,2-substituted benzimidazoles. rsc.org Further exploration of different metal catalysts and reaction conditions could lead to even more versatile and selective synthetic routes.
Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate the synthesis of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives, offering a greener and more efficient alternative to conventional heating methods. nih.gov
Electrospray Ionization: A novel approach utilizing nano-electrospray (nESI) ion sources to generate electrostatically charged microdroplets has been shown to facilitate the condensation of 1,2-aromatic diamines and carboxylic acids, often resulting in high yields. rsc.org
Exploration of Underexplored Reactivity Profiles
The interplay between the electron-donating ethoxy group at the 2-position and the electron-withdrawing nitro group at the 5-position of 1H-benzimidazole creates a unique electronic environment. This suggests that the molecule may exhibit reactivity patterns that have yet to be fully explored.
Future research could investigate:
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the benzene (B151609) ring due to the nitro group could make it susceptible to SNAr reactions, allowing for the introduction of a variety of functional groups at positions 4 and 6.
Reductive Cyclization: The nitro group can be reduced to an amino group, which can then participate in intramolecular cyclization reactions to form more complex heterocyclic systems. Studies on the reductive recyclization-isomerization of related nitro-substituted benzimidazoles have already demonstrated the potential of this approach. researchgate.net
Cross-Coupling Reactions: The benzimidazole (B57391) core can be functionalized through various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental efforts. nih.govresearchgate.net For 2-ethoxy-5-nitro-1H-benzimidazole, computational studies can provide valuable insights into:
Structure-Property Relationships: Molecular docking and quantitative structure-activity relationship (QSAR) studies can help to understand how the specific arrangement of the ethoxy and nitro groups influences the molecule's biological activity. nih.govnih.gov For instance, computational models have been used to design and predict the inhibitory activity of benzimidazole derivatives against targets like E. coli DNA Gyrase B. nih.gov
Reaction Mechanisms: Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of known and novel reactions, helping to optimize reaction conditions and predict the formation of byproducts.
Spectroscopic Properties: Computational methods can aid in the interpretation of experimental spectroscopic data, such as NMR and IR spectra, by predicting chemical shifts and vibrational frequencies. nih.gov
Integration into Complex Chemical Systems for Tunable Properties
The unique electronic and structural features of 2-ethoxy-5-nitro-1H-benzimidazole make it an attractive building block for the construction of more complex chemical systems with tailored properties.
Future research could explore its integration into:
Metal-Organic Frameworks (MOFs): The nitrogen atoms of the benzimidazole ring can coordinate to metal ions, making it a suitable ligand for the construction of MOFs with potential applications in gas storage, catalysis, and sensing.
Supramolecular Assemblies: The ability of the benzimidazole moiety to participate in hydrogen bonding and π-π stacking interactions can be exploited to create self-assembled structures with interesting photophysical or electronic properties.
Polymeric Materials: Incorporation of the 2-ethoxy-5-nitro-1H-benzimidazole unit into polymer chains could lead to materials with enhanced thermal stability, flame retardancy, or specific optical properties.
Overcoming Synthetic Challenges Associated with Nitro and Ethoxy Groups on Benzimidazoles
The presence of both a nitro and an ethoxy group on the benzimidazole ring presents specific synthetic challenges that need to be addressed.
Selective Functionalization: Developing methods for the selective functionalization of the benzimidazole core without affecting the nitro or ethoxy groups is crucial. This may require the use of protecting groups or carefully controlled reaction conditions. researchgate.net For example, selective N-protection of hydroxyalkylbenzimidazoles has been achieved using 2,2,2-trichloroethylchloroformate. researchgate.net
Nitro Group Reduction: While the reduction of the nitro group can be a useful synthetic transformation, controlling the reduction to achieve the desired product (e.g., amine vs. hydroxylamine) can be challenging. researchgate.net The choice of reducing agent and reaction conditions is critical. For instance, NaBH4-FeCl2 has been identified as a chemoselective reducing agent for nitro groups in the presence of ester functionalities. orientjchem.org
Ethoxy Group Stability: The ethoxy group may be susceptible to cleavage under harsh acidic or basic conditions that are sometimes employed in benzimidazole synthesis. rsc.org Therefore, developing milder synthetic routes is essential.
By addressing these future research directions and overcoming the associated synthetic challenges, the scientific community can unlock the full potential of 2-ethoxy-5-nitro-1H-benzimidazole and pave the way for the development of new materials and therapeutic agents.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1H-Benzimidazole, 2-ethoxy-5-nitro- derivatives, and how do reaction conditions influence yield and purity?
- Methodology : The synthesis typically involves condensation of o-phenylenediamine with carboxylic acid derivatives (e.g., nitriles, chlorides) under acidic conditions or with aldehydes using sodium metabisulfite (Na₂S₂O₅) to form the benzimidazole core . N-Alkylation at the 1-position is achieved using substituted halides in the presence of a base (e.g., KOH in DMF) to introduce ethoxy or nitro groups . Nitration at the 5-position is performed with a HNO₃/H₂SO₄ mixture (e.g., 1:28 molar ratio) under controlled temperature .
- Optimization : Reaction yield and purity depend on stoichiometry, solvent choice (e.g., POCl₃ for cyclization), and catalyst efficiency. For example, using microwave-assisted synthesis can improve reaction kinetics and reduce side products .
Q. What spectroscopic and analytical techniques are essential for characterizing 1H-Benzimidazole derivatives?
- Techniques :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and purity. For example, aromatic proton signals in the 7.0–8.5 ppm range indicate nitro group effects .
- Infrared Spectroscopy (IR) : Stretching vibrations (e.g., C=N at ~1600 cm⁻¹, NO₂ at ~1520 cm⁻¹) validate functional groups .
- High-Resolution Mass Spectrometry (HRMS) : Determines molecular ion accuracy (±0.001 Da) .
- X-ray Crystallography : SHELX programs refine crystal structures to resolve bond angles and torsional strain .
Q. What safety protocols are critical when handling 1H-Benzimidazole derivatives?
- Guidelines :
- Use PPE (gloves, goggles) to avoid dermal/ocular exposure.
- Store in airtight containers at room temperature, away from oxidizing agents .
- In case of inhalation, move to fresh air and consult a physician; for spills, use inert absorbents (e.g., sand) and avoid water .
Advanced Research Questions
Q. How can regioselectivity challenges during nitration of 1H-benzimidazole derivatives be addressed?
- Approach : Regioselectivity in nitration (e.g., 5-nitro vs. 6-nitro isomers) is influenced by electronic effects. Electron-donating groups (e.g., ethoxy at C-2) direct nitration to the para position (C-5). Computational modeling (DFT) predicts charge distribution to guide reagent selection .
- Experimental Optimization : Adjusting the HNO₃/H₂SO₄ ratio and reaction temperature (e.g., 0–5°C for slower kinetics) enhances selectivity. Post-reaction HPLC or TLC analysis isolates isomers .
Q. How do computational methods like DFT aid in understanding the electronic structure and reactivity of 2-ethoxy-5-nitro derivatives?
- Methodology : Density Functional Theory (DFT) with B3LYP/6-31G* basis sets optimizes molecular geometry and calculates frontier orbitals (HOMO-LUMO). For example, the nitro group’s electron-withdrawing effect lowers LUMO energy, enhancing electrophilic reactivity .
- Applications : Simulated IR/NMR spectra validate experimental data; Mulliken charges predict sites for nucleophilic attack .
Q. How can contradictions in spectroscopic or crystallographic data between studies be resolved?
- Case Example : Discrepancies in NMR chemical shifts may arise from solvent polarity or tautomerism. Cross-validate with X-ray data (SHELXL-refined structures) to confirm substituent positions .
- Statistical Tools : Use software like WinGX or ORTEP-3 to compare bond lengths/angles across studies and identify outliers .
Q. What methodologies are used to evaluate biological activity, and how can structure-activity relationships (SAR) be optimized?
- Biological Assays :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
